molecular formula C14H12FN3O2 B3883522 5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B3883522
M. Wt: 273.26 g/mol
InChI Key: NDBBFIOSENBAOO-UHFFFAOYSA-N
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Description

5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both oxazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups to form the oxazole and oxadiazole rings. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar compounds include other oxazole and oxadiazole derivatives, such as:

Properties

IUPAC Name

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c1-8-12(9(2)19-17-8)7-13-16-14(18-20-13)10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBBFIOSENBAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

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